3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol
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Overview
Description
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol is an organic compound that features a benzyl group, a methylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of thiophene with a suitable halogenated benzylamine derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: The benzyl and methylamino groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methylamino groups may facilitate binding to specific sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyl(methyl)amino)-1-(phenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Benzyl(methyl)amino)-1-(pyridin-2-yl)propan-1-ol: Contains a pyridine ring instead of a thiophene ring.
3-(Benzyl(methyl)amino)-1-(furan-2-yl)propan-1-ol: Features a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol imparts unique electronic properties and potential biological activity that distinguishes it from similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H19NOS |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H19NOS/c1-16(12-13-6-3-2-4-7-13)10-9-14(17)15-8-5-11-18-15/h2-8,11,14,17H,9-10,12H2,1H3 |
InChI Key |
FVFKXJFOAPEKPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(C1=CC=CS1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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